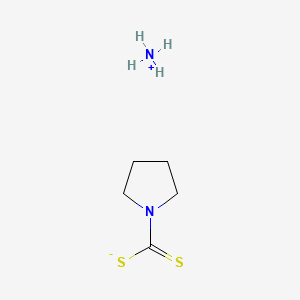

Pyrrolidine-1-carbodithioate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDORGPIHIGNW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NS2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5108-96-3 | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ammonium Pyrrolidine 1 Carbodithioate

Standard Laboratory Synthesis Protocols

The most common and straightforward method for synthesizing ammonium (B1175870) pyrrolidine-1-carbodithioate involves a one-pot reaction that is both efficient and high-yielding. nih.govorganic-chemistry.org This approach is widely adopted in laboratory settings due to its simplicity and the ready availability of the starting materials.

The standard synthesis of ammonium this compound is a classic example of a nucleophilic substitution reaction. The reaction involves the nucleophilic attack of a secondary amine, pyrrolidine (B122466), on the electrophilic carbon atom of carbon disulfide. nih.gov This initial reaction forms the pyrrolidine-1-carbodithioic acid intermediate. In the presence of a base, such as ammonia, the acidic proton of the carbodithioic acid is abstracted to form the ammonium salt. nih.gov

The key precursors for this synthesis are:

Pyrrolidine (C₄H₉N): A cyclic secondary amine that acts as the nucleophile.

Carbon Disulfide (CS₂): Provides the dithiocarbamate (B8719985) backbone.

Ammonia (NH₃): Acts as the base to deprotonate the carbodithioic acid intermediate and form the ammonium counter-ion.

This reaction is typically carried out in a suitable solvent, and the product, ammonium this compound, often precipitates out of the solution and can be isolated by filtration.

The efficiency of the synthesis of ammonium this compound can be influenced by several factors, and optimizing these conditions is crucial for maximizing the yield and purity of the product.

Key reaction conditions to consider include:

Temperature: The reaction is often conducted at room temperature or with cooling to control the exothermic nature of the reaction between the amine and carbon disulfide.

Solvent: While the reaction can be performed under solvent-free conditions, an appropriate solvent can facilitate the reaction and product isolation. organic-chemistry.orgorganic-chemistry.org The choice of solvent can influence the reaction rate and the solubility of the product.

Stoichiometry: The molar ratios of the reactants (pyrrolidine, carbon disulfide, and ammonia) should be carefully controlled to ensure complete conversion and minimize the formation of byproducts. nih.gov

To enhance the efficiency of the synthesis, several optimization strategies can be employed:

Order of Reagent Addition: The order in which the reagents are added can impact the reaction, although some studies suggest it has no significant influence on the final product as long as the stoichiometry is correct. nih.gov

Purification: The crude product can be purified by recrystallization or washing with a suitable solvent to remove any unreacted starting materials or byproducts.

Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.

Table 1: Summary of Typical Reaction Conditions for Ammonium this compound Synthesis

| Parameter | Typical Condition | Purpose |

| Reactants | Pyrrolidine, Carbon Disulfide, Ammonia | Formation of the target compound |

| Temperature | Room Temperature or Cooled | To control the exothermic reaction |

| Solvent | Often solvent-free or in a suitable solvent like ethanol (B145695) | To facilitate the reaction and product isolation |

| Purification | Recrystallization or washing | To obtain a high-purity product |

Consideration of Analogous Dithiocarbamate Synthetic Routes

The synthesis of dithiocarbamates is a well-established area of organic chemistry, and several analogous routes used for other dithiocarbamates could potentially be adapted for the synthesis of ammonium this compound. These alternative methods often involve multicomponent reactions, which are highly efficient in terms of atom economy and step-count. organic-chemistry.orgresearchgate.net

One such approach is a three-component reaction involving an amine, carbon disulfide, and an electrophile, such as an alkyl halide. organic-chemistry.orgorganic-chemistry.org This method directly yields an S-alkylated dithiocarbamate. While this does not produce the ammonium salt directly, it demonstrates a versatile strategy for dithiocarbamate synthesis.

Another analogous route involves the reaction of amines and carbon disulfide with Michael acceptors. organic-chemistry.org This one-pot procedure is typically performed under solvent-free conditions at room temperature and provides good to excellent yields of functionalized dithiocarbamates. organic-chemistry.org

Furthermore, multicomponent reactions involving isocyanides have been developed for the synthesis of dithiocarbamate-containing compounds. researchgate.net These reactions offer a pathway to complex molecular structures in a single step. While these methods are not the standard for producing simple ammonium this compound, they highlight the broader synthetic landscape for dithiocarbamates and offer potential for creating novel derivatives.

Preparation of Functionalized and Substituted Dithiocarbamate Derivatives

The dithiocarbamate functional group is a versatile platform for the synthesis of a wide range of derivatives with tailored properties. researchgate.netresearchgate.net These derivatives can be prepared by either modifying the starting amine or by further reacting the initially formed dithiocarbamate.

Modification of the Starting Amine: By using a substituted pyrrolidine as the starting material, a variety of functionalized pyrrolidine-1-carbodithioates can be synthesized. The substituents on the pyrrolidine ring can be chosen to impart specific chemical or physical properties to the final molecule.

Reactions of the Dithiocarbamate: The dithiocarbamate anion is a potent nucleophile and can react with a wide range of electrophiles to form S-substituted derivatives. researchgate.net Common electrophiles include:

Alkyl Halides: Reaction with alkyl halides leads to the formation of S-alkyl dithiocarbamates. organic-chemistry.org

Aryl Halides: Copper-catalyzed cross-coupling reactions with aryl iodides can be used to synthesize S-aryl dithiocarbamates. organic-chemistry.org

Michael Acceptors: As mentioned earlier, dithiocarbamates can undergo Michael addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org

These reactions significantly expand the scope of accessible dithiocarbamate derivatives, allowing for the fine-tuning of their properties for specific applications.

Table 2: Examples of Reactions for the Synthesis of Functionalized Dithiocarbamate Derivatives

| Reaction Type | Reactants | Product |

| S-Alkylation | Dithiocarbamate, Alkyl Halide | S-Alkyl Dithiocarbamate |

| S-Arylation | Dithiocarbamate, Aryl Iodide, Copper Catalyst | S-Aryl Dithiocarbamate |

| Michael Addition | Dithiocarbamate, α,β-Unsaturated Carbonyl | β-Keto Dithiocarbamate |

Coordination Chemistry of Ammonium Pyrrolidine 1 Carbodithioate

Ligand Characteristics and Coordination Modes

The pyrrolidine-1-carbodithioate anion possesses distinct features that define its interaction with metal centers. Its efficacy as a ligand is rooted in the electronic and structural properties of the dithiocarbamate (B8719985) group.

The primary coordination mode of the this compound ligand is as a bidentate chelating agent. It coordinates to a central metal ion through the two sulfur atoms of the dithiocarbamate moiety. This forms a stable, four-membered chelate ring. The dithiocarbamate group features significant resonance stabilization, with electron density delocalized across the sulfur-carbon-sulfur (S-C-S) bonds and a partial double-bond character between the carbon and nitrogen atoms. This delocalization contributes to the stability of the resulting metal complexes. The two sulfur atoms act as soft donor atoms, leading to a strong affinity for soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

The affinity of this compound for different metal ions is influenced by its specific structure. The five-membered pyrrolidine (B122466) ring imparts different steric and solubility characteristics compared to other dithiocarbamate ligands, such as those with six-membered piperidine (B6355638) rings. These differences can affect the ligand's metal-binding efficiency and the stability of the resulting complexes. For instance, the planarity and bite angle of the ligand, dictated by the geometry of the pyrrolidine ring, can favor coordination with certain metals over others. Furthermore, APDC has been noted for its relative stability at low pH values when compared to other chelating agents like sodium diethyldithiocarbamate, which is an important factor in its application for metal extraction under acidic conditions. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with APDC is typically straightforward, often involving precipitation reactions. These complexes are subsequently studied using various spectroscopic and analytical techniques to elucidate their structure and properties.

Ammonium (B1175870) this compound readily forms stable complexes with a wide range of transition metals. The synthesis generally involves the reaction of an aqueous solution of a suitable metal salt with a solution of APDC. This often results in the formation of an insoluble metal-dithiocarbamate complex that precipitates from the solution. nih.govwhoi.edu This precipitation method is widely used for the separation and preconcentration of metals like Iron (Fe), Zinc (Zn), Copper (Cu), Cobalt (Co), and Lead (Pb) from aqueous samples for analysis. nih.govresearchgate.netwhoi.eduwhoi.edu

While direct synthesis examples for all the listed metals are not uniformly detailed in every study, dithiocarbamates as a class are well-known for forming stable complexes with soft transition metals including Silver (Ag), Mercury (Hg), Palladium (Pd), Platinum (Pt), and Nickel (Ni). The characterization of these complexes relies on a suite of spectroscopic methods. jcsp.org.pk Techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the sulfur atoms to the metal, while UV-visible spectroscopy provides information about the electronic structure and geometry of the complex. researchgate.netbrieflands.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the ligand environment in diamagnetic complexes. brieflands.comresearchgate.net

Interactive Table: Documented Metal-APDC Complexes and Applications

| Metal Ion | Complex Formation Confirmed | Application Example | Source(s) |

| Iron (Fe) | Yes | Preconcentration from water | , nih.gov |

| Zinc (Zn) | Yes | Preconcentration from water | , nih.gov |

| Copper (Cu) | Yes | Preconcentration from water | , nih.gov, researchgate.net |

| Cobalt (Co) | Yes | Co-precipitation agent | whoi.edu, whoi.edu |

| Lead (Pb) | Yes | Preconcentration from water | whoi.edu, nih.gov, researchgate.net |

While APDC is most prominently used for complexing transition metals, its utility extends to other elements. For instance, it has been successfully used in the co-precipitation of the metalloid polonium and the nonmetal selenium. nih.govwhoi.eduwhoi.edu The complexation of lanthanide ions by APDC is less commonly documented in mainstream analytical applications compared to its extensive use with transition metals. The coordination preference of dithiocarbamates for softer metals generally makes them less ideal for the hard lanthanide ions.

The coordination of this compound ligands with different metal ions can result in a variety of coordination geometries. Depending on the metal's oxidation state, coordination number, and electronic configuration, complexes can adopt structures such as square planar, tetrahedral, or octahedral geometries. researchgate.netbrieflands.comresearchgate.net For example, Co(II) and Ni(II) complexes with similar ligands have been shown to form octahedral structures. researchgate.netnih.gov

Beyond the formation of simple monomeric complexes, these metal-ligand units can act as building blocks for larger, more intricate structures known as supramolecular assemblies. nih.gov These are well-defined, multi-component structures formed through non-covalent interactions or labile coordination bonds. The self-assembly process is driven by the specific geometric and electronic information encoded within the metal centers and the ligands. nih.gov The formation of such assemblies from dithiocarbamate complexes can lead to materials with novel properties and functionalities, representing an advanced area of coordination chemistry. nih.gov

Investigation of Metal-Ligand Interactions and Stability

The study of metal-ligand interactions involving ammonium this compound (APDC) is crucial for understanding the properties and potential applications of its coordination complexes. The dithiocarbamate group (-CS₂⁻) in the APDC molecule is an excellent chelating agent, readily forming stable complexes with a variety of transition metals. These interactions and the resulting stability of the complexes are influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand.

Thermodynamic Stability and Stability Constants

The thermodynamic stability of metal complexes with ammonium this compound in solution is quantitatively expressed by their stability constants. These constants provide a measure of the strength of the metal-ligand bond under specific conditions. The successive stability constants of several divalent transition metal complexes with APDC have been determined using the Calvin-Bjerrum pH titration technique in a 60% ethanol-water mixture at 28°C. asianpubs.org

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) asianpubs.org

This order indicates that the Cu(II) complex exhibits the highest stability among the studied transition metals, a common observation for high-spin octahedral complexes and attributed to the large ligand field stabilization energy of copper(II).

| Metal Ion | Overall Stability Constant (log β₂) |

|---|---|

| Mn(II) | 5.85 |

| Fe(II) | 6.95 |

| Co(II) | 8.50 |

| Ni(II) | 8.85 |

| Cu(II) | 9.70 |

| Zn(II) | 7.90 |

Data sourced from S. B. Wankhade & M. L. Narwade, 2005. asianpubs.org

Electrochemical Studies and Electronic Effects

Electrochemical methods, such as cyclic voltammetry, provide valuable insights into the metal-ligand interactions by probing the electronic environment of the central metal atom. Studies on mixed ligand complexes of nickel(II) containing the pyrrolidine carbodithioate ligand have shown that the electronic density on the nickel atom is influenced by the nature of the other ligands present in the coordination sphere. eurjchem.com The reduction potentials of these mixed complexes are higher compared to the parent bis-dithiocarbamate complex, suggesting a decrease in electron density on the nickel center in the mixed ligand systems. eurjchem.com This indicates that the this compound ligand can effectively modulate the electronic properties of the metal ion it is coordinated to.

Thermal Stability

The thermal stability of ammonium this compound and its metal complexes is another important aspect of their characterization. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have been employed to study the decomposition of the ammonium salt of pyrrolidine dithiocarbamic acid. The DSC curve for ammonium this compound shows an endothermic peak corresponding to its melting, followed by decomposition processes at higher temperatures. researchgate.net The thermal behavior of the corresponding metal complexes is expected to be significantly different, with the stability generally increasing upon coordination to a metal ion.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy is a cornerstone for confirming the molecular structure of ammonium (B1175870) pyrrolidine-1-carbodithioate by identifying its characteristic functional group vibrations.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the ammonium this compound molecule. The FTIR spectrum displays several characteristic absorption bands that confirm the presence of the dithiocarbamate (B8719985) moiety. A significant peak observed around 1414 cm⁻¹ is attributed to the C-N stretching vibration of the thioureide bond. researchgate.net This bond possesses a partial double-bond character due to resonance, which influences its vibrational frequency. Another crucial absorption band appears near 992 cm⁻¹, corresponding to the C-S stretching vibration. researchgate.net The positions of these bands are indicative of the dithiocarbamate group and are essential for the structural confirmation of the compound. researchgate.netnih.gov

Table 1: Characteristic FTIR Absorption Bands for Ammonium this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1414 | C-N Stretch (Thioureide) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and chemical environment of nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the pyrrolidine (B122466) ring. In a solvent such as DMSO-d₆, the spectrum shows distinct signals for the different sets of protons. The protons on the carbon atoms adjacent to the nitrogen (α-protons, -CH₂-N) typically appear as a multiplet around 3.67 ppm. chemicalbook.com The protons on the other carbon atoms of the pyrrolidine ring (β-protons, -CH₂-CH₂-) resonate further upfield, appearing as a multiplet around 1.84 ppm. chemicalbook.com Additionally, a broad signal corresponding to the ammonium (NH₄⁺) protons can be observed, with its chemical shift being solvent-dependent. chemicalbook.com

Table 2: ¹H NMR Chemical Shifts for Ammonium this compound in DMSO-d₆

| Chemical Shift (ppm) | Proton Assignment | Reference |

|---|---|---|

| ~7.23 | NH₄⁺ | chemicalbook.com |

| ~3.67 | -CH ₂-N- (α-protons) | chemicalbook.com |

Multinuclear NMR provides further structural detail, particularly when ammonium this compound acts as a ligand in metal complexes.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. For the pyrrolidine dithiocarbamate ligand, distinct signals are observed for the carbon atoms of the pyrrolidine ring and the dithiocarbamate group (-NCS₂). researchgate.net The chemical shift of the dithiocarbamate carbon is particularly informative about the electronic environment of the ligand upon coordination to a metal center. researchgate.net

¹²⁵Te NMR: For complexes involving tellurium, ¹²⁵Te NMR spectroscopy is exceptionally sensitive to the oxidation state and coordination environment of the tellurium atom. huji.ac.il Studies on tellurium dithiocarbamate complexes have shown a vast chemical shift range. A significant separation of approximately 1400 ppm is observed between the chemical shifts for Te(II) and Te(IV) dithiocarbamate compounds, making ¹²⁵Te NMR a definitive method for determining the metal's oxidation state in these complexes. acs.org

Electronic Spectroscopy for Quantitative Analysis and Electronic Transitions (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and is a common method for quantitative analysis. The dithiocarbamate functional group exhibits characteristic absorptions in the UV region. The spectrum of ammonium this compound in ethanol (B145695) shows intense absorption bands corresponding to π → π* and n → π* electronic transitions within the N-C=S and S-C=S chromophores of the dithiocarbamate moiety. researchgate.net These strong absorptions, typically observed around 270-280 nm, form the basis for the spectrophotometric quantification of dithiocarbamates. researchgate.net Upon complexation with metal ions, new absorption bands, often in the visible region, may appear due to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Table 3: UV-Vis Absorption Maxima for Dithiocarbamates

| Compound/Class | λₘₐₓ (nm) | Transition Type | Reference |

|---|---|---|---|

| Ammonium this compound | ~270-280 | π → π, n → π | researchgate.netresearchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the simple ammonium salt is not widely reported, numerous studies have been conducted on metal complexes of the this compound ligand.

Elucidation of Bond Parameters and Torsion Angles

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that allows for the precise determination of bond lengths, bond angles, and torsion angles within a crystalline solid. While a complete crystal structure for Ammonium this compound is not publicly available, data from closely related structures, such as Ammonium piperidine-1-carbodithioate, can provide significant insights into the expected geometric parameters. eurasianjournals.com For the this compound anion, key parameters include the bond lengths and angles associated with the dithiocarbamate group and the pyrrolidine ring.

The dithiocarbamate moiety (-NCS₂) is characterized by resonance, which results in C-S bond lengths that are intermediate between a single and a double bond, and a relatively short C-N bond with partial double bond character. This planarity is crucial for the electronic properties of the molecule. The geometry of the pyrrolidine ring is typically a non-planar, puckered conformation, often described as an "envelope" or "twist" conformation, which minimizes steric strain.

A study on a related dithiocarbamate compound provided an example of a measured N–C–S bond angle of approximately 118.6° and a C1–N1–C1′–S2 torsion angle of -179.6°, indicating a high degree of planarity around the dithiocarbamate group. rsc.org

Below is an interactive data table with representative bond parameters expected for the this compound anion, based on typical values for similar structures.

| Bond/Angle | Parameter | Expected Value (Å or °) |

| Bond Lengths | C-S1 | ~1.71 |

| C-S2 | ~1.72 | |

| C-N (dithiocarbamate) | ~1.33 | |

| N-C (ring) | ~1.47 | |

| C-C (ring) | ~1.53 | |

| Bond Angles | S1-C-S2 | ~120 |

| S1-C-N | ~120 | |

| S2-C-N | ~120 | |

| C-N-C (ring) | ~112 | |

| Torsion Angle | C(ring)-N-C-S | ~180 (or 0) |

Note: These are generalized values and the actual experimental values for Ammonium this compound may vary.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···S hydrogen bonds)

The crystal packing of Ammonium this compound is predominantly governed by ionic interactions between the ammonium cation (NH₄⁺) and the this compound anion (C₅H₈NS₂⁻), as well as by hydrogen bonding. A key intermolecular interaction in the crystal lattice is the formation of N-H···S hydrogen bonds.

In the crystal structure of the analogous compound, Ammonium piperidine-1-carbodithioate, the ammonium cation is linked to four different piperidine-1-carbodithioate anions through N-H···S hydrogen bonds. eurasianjournals.com This extensive network of hydrogen bonds results in the formation of an infinite two-dimensional network structure. eurasianjournals.com It is highly probable that Ammonium this compound adopts a similar crystal packing arrangement, where the hydrogen atoms of the ammonium cation act as donors and the sulfur atoms of the dithiocarbamate group act as acceptors. These interactions are crucial in stabilizing the crystal lattice and influencing the physical properties of the compound, such as its melting point and solubility.

The table below outlines the typical geometry for N-H···S hydrogen bonds based on the piperidine (B6355638) analogue. eurasianjournals.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | ~0.90 | ~2.50 | ~3.40 | ~170 |

Note: These values are based on the crystal structure of Ammonium piperidine-1-carbodithioate and are representative of the expected interactions in Ammonium this compound.

Characterization of Positional Disorder in Crystal Structures

Positional disorder is a phenomenon observed in crystallography where a molecule or a part of a molecule occupies two or more orientations within the crystal lattice. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving movement between positions. The five-membered pyrrolidine ring is known for its conformational flexibility and can exhibit positional disorder in the solid state.

In the crystal structure of Ammonium piperidine-1-carbodithioate, the carbon atoms of the piperidine ring are disordered over two sites with different occupancy factors. eurasianjournals.com This indicates that the ring can adopt at least two distinct conformations within the crystal. Given the similar conformational flexibility of the pyrrolidine ring, it is plausible that the crystal structure of Ammonium this compound could also exhibit positional disorder of the pyrrolidine ring. Such disorder would be characterized by split atomic positions for the carbon atoms of the ring in the crystallographic data, with occupancy factors summing to unity for each disordered atom. The presence of disorder can be a challenge in the precise determination of molecular geometry but also provides valuable information about the conformational landscape of the molecule in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the assessment of purity and for the separation of Ammonium this compound from reaction mixtures or impurities. rsc.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For dithiocarbamates like Ammonium this compound, reversed-phase HPLC is often the method of choice. A typical HPLC system would consist of a C18 stationary phase and a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to achieve optimal separation. A common mobile phase for the analysis of dithiocarbamates is a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of an acid, like formic acid, can improve peak shape. Detection is typically carried out using a UV detector, as the dithiocarbamate functional group has a strong UV absorbance.

Below is an interactive data table with a representative set of HPLC conditions for the analysis of dithiocarbamates.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative analysis and for monitoring the progress of chemical reactions. For the analysis of Ammonium this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system of appropriate polarity is used as the mobile phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The ratio of these solvents can be varied to adjust the retention factor (Rf) of the compound. After development, the spots can be visualized under UV light or by staining with a suitable reagent, such as iodine vapor.

The following table provides a hypothetical TLC system for the analysis of Ammonium this compound.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane : Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

Computational and Theoretical Investigations of Ammonium Pyrrolidine 1 Carbodithioate Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory has become a principal method for studying the electronic structure of molecules, balancing computational cost with accuracy. ijcps.org DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are well-suited for investigating the properties of Ammonium (B1175870) Pyrrolidine-1-carbodithioate. nih.gov

Ground-State Geometry Optimization and Vibrational Frequency Calculations

The first step in the computational analysis of a molecule like Ammonium this compound is the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. researchgate.net Theoretical calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For the this compound anion, the key structural parameters are the C-N and C-S bond lengths within the dithiocarbamate (B8719985) group, which are influenced by resonance, giving the C-N bond partial double bond character.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. cardiff.ac.ukmdpi.com The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of the various functional groups. researchgate.net For Ammonium this compound, characteristic vibrational modes include the C-N stretching of the thioureide bond, the symmetric and asymmetric stretching of the CS2 group, and various vibrations associated with the pyrrolidine (B122466) ring.

Table 1: Selected Calculated Vibrational Frequencies for this compound Anion

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-N Stretch | ~1450-1500 |

| Asymmetric CS₂ Stretch | ~1000-1050 |

| Symmetric CS₂ Stretch | ~900-950 |

| Pyrrolidine Ring Modes | Various |

Note: These are approximate values based on typical dithiocarbamate systems and may vary depending on the specific computational method and basis set used.

Analysis of Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red-colored regions indicate a negative potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue-colored regions correspond to a positive potential, indicating electron-poor areas that are prone to nucleophilic attack. For the this compound anion, the MEP would show a high negative potential around the two sulfur atoms of the dithiocarbamate group, highlighting their nucleophilic character and their ability to coordinate with metal ions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of another electron with the same spin. wikipedia.orgarxiv.org It is a useful tool for visualizing and analyzing chemical bonding. researchgate.netaps.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF analysis of the this compound anion would reveal regions of high localization corresponding to the C-C, C-N, and C-H bonds, as well as the lone pairs on the nitrogen and sulfur atoms. This provides a detailed picture of the electron distribution and bonding within the molecule.

Computational Modeling of Metal-Dithiocarbamate Complexation

Ammonium this compound is widely used as a chelating agent for various metal ions. Computational modeling plays a crucial role in understanding the nature of the interactions between the dithiocarbamate ligand and metal centers.

Prediction of Adsorption Energies and Selectivity towards Metal Ions

DFT calculations can be employed to predict the adsorption energies of the this compound ligand on different metal surfaces or its binding energy to individual metal ions in a complex. researchgate.netresearchgate.net The adsorption energy is a measure of the strength of the interaction between the ligand and the metal. aps.org By calculating the adsorption energies for a range of metal ions, such as Cu(II), Fe(III), and Zn(II), it is possible to predict the selectivity of the ligand for different metals. bohrium.comarxiv.org These calculations typically involve optimizing the geometry of the metal-ligand complex and comparing its energy to the energies of the isolated ligand and metal ion. The results of such studies are valuable for applications such as heavy metal removal, corrosion inhibition, and the design of metal-containing drugs.

Table 2: Illustrative Calculated Adsorption Energies of this compound on Metal Surfaces

| Metal Surface | Adsorption Energy (eV) |

|---|---|

| Cu(111) | -2.5 to -3.5 |

| Fe(110) | -2.0 to -3.0 |

| Zn(0001) | -1.5 to -2.5 |

Note: These are hypothetical values for illustrative purposes and the actual values can vary significantly based on the computational methodology and the specific surface model used.

Simulation of Charge Transfer and Donor-Acceptor Interactions

The formation of a metal-dithiocarbamate complex involves the donation of electrons from the ligand to the metal ion. This charge transfer is a key aspect of the coordination bond. Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and other donor-acceptor interactions within a molecule. nih.govaimspress.com NBO analysis can quantify the amount of charge transferred from the sulfur atoms of the dithiocarbamate ligand to the metal ion. researchgate.netorientjchem.org It also provides information about the hybridization of the orbitals involved in the bonding and the stabilization energy associated with the donor-acceptor interactions. This level of detail is crucial for understanding the electronic structure and stability of metal-dithiocarbamate complexes.

Theoretical Prediction of Spectroscopic Data (e.g., GIAO-NMR)

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable aid in their characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. conicet.gov.arresearchgate.net By performing GIAO calculations on the optimized geometry of Ammonium this compound, it is possible to predict its ¹H and ¹³C NMR spectra. nih.govnih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to assign the observed signals to specific nuclei in the molecule. researchgate.netnih.govresearchgate.net Discrepancies between the calculated and experimental shifts can often be explained by factors such as solvent effects and intermolecular interactions.

Table 3: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrolidinedithiocarbamate (PDTC) in DMSO-d₆

| Carbon Atom | Experimental δ (ppm) researchgate.net | Hypothetical Calculated δ (ppm) |

|---|---|---|

| C=S | 205.9 | 204.5 |

| CH₂ (adjacent to N) | 54.3 | 53.8 |

| CH₂ (beta to N) | 25.7 | 25.1 |

Note: The calculated values are hypothetical and for illustrative purposes to show the expected level of agreement with experimental data.

Chemical Reactivity and Derivatization Pathways

Oxidation and Reduction Pathways of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate group in ammonium (B1175870) pyrrolidine-1-carbodithioate is redox-active and can undergo both oxidation and reduction, leading to different products.

Oxidation: The dithiocarbamate anion can be oxidized to form a disulfide known as a thiuram disulfide. This reaction involves the formation of a sulfur-sulfur bond between two dithiocarbamate molecules. Furthermore, studies on the photo-oxidation of ammonium this compound in the presence of uranyl ions have identified several degradation products. acs.org This process yields pyrrolidine-2-carboxylic acid, elemental sulfur, sulfur dioxide, and ammonia, indicating the breakdown of the dithiocarbamate structure under specific oxidative conditions. acs.org

Reduction: Conversely, the dithiocarbamate moiety can be reduced to form thiol derivatives. This transformation typically involves the cleavage of a carbon-sulfur bond.

| Reaction Type | Reagents/Conditions | Resulting Products |

| Oxidation | General Oxidants | Thiuram disulfide |

| Photo-oxidation | Uranyl ions, Perchloric acid | Pyrrolidine-2-carboxylic acid, Sulphur, Sulphur dioxide, Ammonia |

| Reduction | General Reductants | Thiol derivatives |

Nucleophilic Substitution Reactions with Electrophiles

The dithiocarbamate anion of APDC is a potent nucleophile, readily reacting with a variety of electrophiles. The sulfur atoms, bearing a negative charge, are the primary sites of nucleophilic attack.

A prominent example of this reactivity is the S-acylation reaction with acyl chlorides. researchgate.net In this nucleophilic substitution, the dithiocarbamate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. This reaction results in the formation of dithiocarbamic thioanhydrides. researchgate.net Similarly, APDC can react with other electrophiles, such as alkyl halides, to form substituted dithiocarbamate esters.

The table below summarizes the outcome of nucleophilic substitution reactions between sodium this compound (a salt with similar reactivity to the ammonium version) and various electrophilic acyl chlorides. researchgate.net

| Electrophile (Acyl Chloride) | Resulting Product |

| Benzoyl chloride | Benzoic pyrrolidine-1-carbothioic thioanhydride |

| 2,4-Dichlorobenzoyl chloride | 2,4-Dichlorobenzoic pyrrolidine-1-carbothioic thioanhydride |

| Acetyl chloride | Acetic pyrrolidine-1-carbothioic thioanhydride |

| 2-Phenoxyacetyl chloride | 2-Phenoxyacetic pyrrolidine-1-carbothioic thioanhydride |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxylic pyrrolidine-1-carbothioic thioanhydride |

Radical Reactions and Their Role in Polymerization Processes

The dithiocarbamate functional group can participate in radical reactions, and compounds of this class are notably used in controlled radical polymerization techniques. Specifically, dithiocarbamates can function as chain transfer agents (CTAs) in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netmdpi.com

In the RAFT mechanism, the dithiocarbamate can reversibly react with a growing polymer radical. This process allows for the controlled growth of polymer chains, leading to polymers with a predetermined molecular weight and narrow size distribution. acs.orgcmu.edu However, the effectiveness of dithiocarbamates as RAFT agents is highly dependent on the substituents on the nitrogen atom. acs.orgcmu.edu Simple N,N-dialkyl dithiocarbamates, a class that includes this compound, are generally considered ineffective as RAFT agents for controlling the polymerization of monomers like styrene (B11656) and acrylates under thermal conditions. acs.orgcmu.edu More effective control is achieved with dithiocarbamates where the nitrogen's lone pair of electrons is involved in an aromatic system, which is not the case for the saturated pyrrolidine (B122466) ring. acs.orgcmu.edu

Beyond polymerization, the radical-scavenging ability of pyrrolidine dithiocarbamate is well-documented. It is known to be an effective scavenger of hydroxyl and superoxide (B77818) anion radicals, highlighting its antioxidant properties and reactivity towards free radicals. nih.gov

Synthesis of Thioanhydrides and Other Functionalized Derivatives

As established in section 6.2, one of the primary derivatization pathways for ammonium this compound is its conversion to thioanhydrides. The synthesis is typically achieved by reacting the corresponding dithiocarbamate salt (e.g., the sodium or ammonium salt) with an appropriate acyl chloride in a suitable solvent like chloroform (B151607) at room temperature. researchgate.net

The general synthetic procedure involves stirring a mixture of the pyrrolidine dithiocarbamate salt and the chosen acyl chloride for a period, after which the solvent is removed. The resulting thioanhydride product can then be purified by methods such as recrystallization. researchgate.net This synthetic route has been used to produce a variety of novel thioanhydrides by varying the structure of the acyl chloride. researchgate.netresearchgate.net

The following table details several thioanhydride derivatives that have been synthesized from sodium this compound and specific acyl chlorides. researchgate.netresearchgate.net

| Acyl Chloride Used | Synthesized Thioanhydride Derivative |

| 2,4-Dichlorobenzoyl chloride | 2,4-Dichlorobenzoic pyrrolidine-1-carbothioic thioanhydride |

| Acetyl chloride | Acetic pyrrolidine-1-carbothioic thioanhydride |

| 2-Phenoxyacetyl chloride | 2-Phenoxyacetic pyrrolidine-1-carbothioic thioanhydride |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxylic pyrrolidine-1-carbothioic thioanhydride |

Applications in Specialized Research Areas

Analytical Chemistry Methodologies

In analytical chemistry, APDC is instrumental in techniques requiring the separation and quantification of metal ions, often at trace levels. Its ability to form stable, hydrophobic complexes with metals is the foundation for its use in extraction, speciation, and electrochemical sensing.

Development of Chelation-Based Extraction and Preconcentration Techniques for Metal Ions

Ammonium (B1175870) pyrrolidine-1-carbodithioate is widely employed as a chelating agent to facilitate the extraction and preconcentration of trace metals from various aqueous matrices. The principle involves the reaction of APDC with metal ions to form neutral metal-dithiocarbamate complexes. These complexes are typically hydrophobic, allowing for their separation from the aqueous phase and transfer into a small volume of an organic solvent or onto a solid sorbent. This process effectively increases the concentration of the metal ions prior to their determination by instrumental methods.

Solid-phase extraction (SPE) is a common technique where APDC is used. For instance, APDC has been impregnated onto solid supports like activated carbon to create a sorbent material for the preconcentration of multiple elements. In one such application, ammonium this compound impregnated activated carbon (APDC-AC) was used in an SPE column to adsorb cadmium(II), copper(II), nickel(II), and zinc(II) ions from water samples at a pH of 5.0. researchgate.net The adsorbed metals were subsequently eluted and analyzed by flame atomic absorption spectrometry. researchgate.net

A specific study on the preconcentration of copper(II) from water samples utilized APDC-modified multi-walled carbon nanotubes (MWCNTs) as the adsorbent. orientjchem.org The method demonstrated high efficiency and a significant concentration factor, as detailed in the table below.

| Parameter | Optimal Condition/Value |

|---|---|

| pH | 3.8 |

| Eluting Agent | 4M HNO₃ |

| Sample Volume for >97% Recovery | 250 mL |

| Preconcentration Factor | 57 |

| Limit of Detection (LOD) | 0.6 µg·L⁻¹ |

| Relative Standard Deviation (RSD) | 0.76% |

Table 1. Optimized parameters for the extraction and preconcentration of Copper(II) using APDC-modified MWCNTs. orientjchem.org

Speciation and Quantification of Trace Elements in Complex Matrices

The chemical behavior, bioavailability, and toxicity of elements such as chromium, arsenic, lead, and cadmium are highly dependent on their oxidation state or chemical form. nih.govmdpi.com Speciation analysis, which is the quantification of these individual chemical forms, is crucial in environmental and toxicological studies. mdpi.com APDC plays a key role in speciation methodologies due to its ability to selectively form complexes with metal ions in specific oxidation states.

This selectivity allows for the separation of different species prior to quantification. A notable example is the speciation analysis of tellurium. Under acidic conditions, tellurium(IV) readily forms a complex with APDC, while tellurium(VI) does not. nih.govresearchgate.net This difference in reactivity is exploited in a solid-phase extraction method where the Te(IV)-APDC complex is retained on a C18 sorbent cartridge, allowing the uncomplexed Te(VI) to pass through. nih.govresearchgate.net The separated species can then be quantified using highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS). The concentration of Te(IV) is calculated by subtracting the measured Te(VI) from the total tellurium concentration. nih.govresearchgate.net This method achieves a very low detection limit of 3 ng L⁻¹ and has been successfully applied to water analysis. nih.govresearchgate.net

Fabrication and Performance Evaluation of Ion-Selective Electrodes and Electrochemical Sensors

Ion-selective electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. e3s-conferences.orgseibold-wasser.com The core component of an ISE is an ion-selective membrane containing a substance, known as an ionophore, which selectively binds to the target ion. While dithiocarbamates can be used in the fabrication of these sensors, specific research detailing the extensive use of ammonium this compound itself as the primary ionophore in high-performance ISEs for direct heavy metal quantification is not widely documented in the provided sources. The development of electrochemical sensors is an active area of research, focusing on achieving high sensitivity, selectivity, and stability for various analytes. nih.govmdpi.com The performance of these sensors is typically evaluated based on parameters such as linear range, detection limit, response time, and selectivity against interfering ions. mdpi.comcopernicus.orgresearchgate.net

Materials Science and Advanced Materials Precursors

In materials science, APDC and related dithiocarbamate (B8719985) compounds are valued as precursors for synthesizing advanced materials, particularly metal sulfide (B99878) nanomaterials. They are also used to functionalize surfaces to create materials with specific properties, such as adsorbents for environmental cleanup.

Utilization as Precursors for Metal Sulfide Nanomaterial Synthesis

Dithiocarbamate complexes, including those derived from APDC, are effective single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. nih.gov An SSP is a single compound that contains all the necessary elements for the final material, in this case, both the metal and the sulfur. The thermal decomposition (thermolysis) of these complexes in a high-boiling point solvent yields the desired metal sulfide nanomaterial. rsc.orgresearchgate.net This approach offers excellent control over the stoichiometry of the final product.

Research has demonstrated the use of di-isobutyl-dithiocarbamate complexes, which are structurally related to APDC-metal complexes, to synthesize ternary sulfide nanomaterials of iron–nickel, iron–copper, and nickel–cobalt. rsc.org The study highlighted that experimental parameters, particularly the decomposition temperature, have a significant effect on the phase and size of the resulting nanoparticles. For example, the decomposition of a mixture of iron and nickel dithiocarbamate precursors yields different crystalline phases depending on the temperature. rsc.org

| Decomposition Temperature | Resulting Nanomaterial Phase | Classification |

|---|---|---|

| ~210–230 °C | FeNi₂S₄ (Violarite) | Metastable Phase |

| Higher Temperatures | (Fe,Ni)₉S₈ (Pentlandite) | Thermodynamic Product |

Table 2. Effect of decomposition temperature on the phase of iron-nickel sulfide nanoparticles synthesized from dithiocarbamate precursors. rsc.org

Development of Adsorbents for Environmental Contaminant Removal

The modification of adsorbent surfaces with chelating agents like APDC can dramatically enhance their capacity and selectivity for removing heavy metal contaminants from water. biointerfaceresearch.comresearchgate.net The dithiocarbamate groups are immobilized on the surface of a support material, where they act as active sites to bind metal ions from the solution. mdpi.comnih.gov

Various materials have been functionalized with APDC for this purpose. Open-cell polyurethane foams loaded with APDC have been shown to be effective sorption materials for the removal of heavy metals such as lead, mercury, cadmium, nickel, copper, and chromium from industrial effluents. idosi.org Similarly, activated carbon impregnated with APDC has been used to adsorb and preconcentrate Cd(II), Cu(II), Ni(II), and Zn(II). researchgate.net These modified adsorbents are promising for developing efficient and commercially viable separation processes for treating contaminated water. idosi.org

| Adsorbent Material | Target Contaminants |

|---|---|

| APDC-Loaded Polyurethane Foam | Pb, Hg, Cd, Ni, Cu, Cr |

| APDC-Impregnated Activated Carbon | Cd(II), Cu(II), Ni(II), Zn(II) |

Table 3. Examples of APDC-modified adsorbents and the environmental contaminants they remove. researchgate.netidosi.org

Exploration in Photoelectronic Devices and Plasmonic Sensing Platforms

The broader class of dithiocarbamates, to which ammonium this compound belongs, has been investigated for its utility in the fabrication of advanced materials for photoelectronic and sensing applications. Dithiocarbamate complexes of metals like barium and titanium are utilized as single-source precursors for creating colloidal nanocrystals, such as BaTiS₃ nanorods, which are materials of interest for optoelectronics. rsc.orgrsc.org Similarly, cobalt(II) dithiocarbamate has been synthesized into fluorescent nanowires intended for use in optoelectronic devices. researchgate.net

In the realm of plasmonic sensing, dithiocarbamates serve as effective ligands for functionalizing gold and silver surfaces, a critical step in the development of sensitive detection platforms. Dithiocarbamate-functionalized single-stranded DNA has been successfully used to create surface plasmon resonance (SPR)-based DNA biosensors. nih.gov This approach leverages the strong affinity of the dithiocarbamate group for gold transducers, enabling stable immobilization of DNA probes. nih.gov Furthermore, the interaction of dithiocarbamates with metallic nanoparticles is central to Surface-Enhanced Raman Scattering (SERS) platforms. These platforms, often utilizing gold or silver nanoparticles, can achieve ultra-sensitive detection of various analytes, including dithiocarbamate fungicides themselves. mdpi.comacs.org The photosensitivity of the silver-dithiocarbamate bond has also been visually identified at the single nanoparticle level using dark-field microscopy, a finding that could inform the development of new stimulus-triggered reactions for sensing applications. nih.gov

Catalytic Applications of Metal-Dithiocarbamate Complexes

Investigation of Catalytic Activity in Organic Transformations

Metal-dithiocarbamate complexes have demonstrated utility as catalysts in organic synthesis. Dithiocarbamates are versatile ligands capable of forming stable complexes with a wide range of transition metals. mdpi.com This stability and solubility in organic solvents make their metal complexes suitable for catalytic applications. rsc.org Specifically, core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold have been employed as catalysts for the synthesis of propargylamines via A³ coupling reactions. rsc.org These catalysts have shown good performance in reactions involving starting materials like phenylacetylene, benzaldehyde, and morpholine. rsc.org Mechanistic studies suggest that the reaction proceeds through the formation of an iminium ion intermediate and C-H activation. rsc.org

Biochemical and Molecular Research Probes

Ammonium this compound (APDC), also commonly known by the acronym for its acid form, PDTC, is a widely utilized compound in biochemical and molecular research due to its specific inhibitory and antioxidant properties.

Mechanistic Studies of Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition

Ammonium this compound is recognized as a potent and selective inhibitor of Nuclear Factor-κB (NF-κB), a crucial transcription factor involved in cellular responses to stress, inflammation, and immune responses. nih.gov This inhibitory action makes APDC a valuable research tool for investigating the role of the NF-κB pathway in various pathological conditions. For instance, in studies of immunological liver injury in rats, APDC was used to probe the function of NF-κB and its effects on the regulation of other gene products. nih.gov Research has shown that the passivation of NF-κB by APDC can inhibit the downregulation of CYP2E1 and inducible nitric oxide synthase (iNOS) in immunologically injured liver tissue. nih.gov Similarly, in murine models of acute lung injury induced by lipopolysaccharides (LPS), APDC administration was shown to alleviate inflammatory responses and oxidative stress, effects attributed to its inhibition of the NF-κB pathway.

| Research Model | Effect of APDC (PDTC) Administration | Key Finding |

| Immunological Liver Injury (Rats) | Reversed hepatic injury stimulated by BCG; dose-dependently inhibited down-regulation of CYP2E1. | NF-κB passivation by APDC inhibits CYP2E1 and iNOS down-regulation. nih.gov |

| LPS-Induced Acute Lung Injury (Mice) | Alleviated generation of lymphocytes, IL-1β, and TNF-α. | Inhibition of NF-κB by APDC protects against LPS-induced inflammation and oxidative stress. |

| Intestinal Epithelial Cells | Significantly reduced IL-8 production. | APDC inhibits NF-κB activation, reducing inflammatory cytokine production. |

Exploration of Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

APDC is characterized as a potent antioxidant and is frequently employed in research to study the role of free radical reactions in biological systems. Its antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS). Electron spin resonance studies have demonstrated that APDC effectively scavenges hydroxyl radicals (*OH) with a high reaction rate constant, comparable to other efficient scavengers. It is also capable of scavenging superoxide (B77818) anion radicals (O₂⁻). nih.gov This ROS scavenging ability allows APDC to protect against cellular damage induced by oxidative stress. For example, it has been shown to protect against Cr(VI)-induced DNA strand breakage through its antioxidant properties. nih.gov In other models, APDC has been observed to reduce lipid peroxidation and enhance the antioxidant environment in neuronal tissues.

| Reactive Oxygen Species | Scavenging Activity of APDC (PDTC) |

| Hydroxyl Radical (*OH) | Effective scavenger. |

| Superoxide Anion (O₂⁻) | Effective scavenger. |

Modulation of Nitric Oxide Synthase (NOS) Activity and Gene Expression

APDC has been shown to inhibit the induction of nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. nih.gov In studies using cultured rat alveolar macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), APDC progressively inhibited iNOS activity in a concentration-dependent manner. nih.gov The timing of APDC administration was critical to its inhibitory effect; adding it before the inflammatory stimuli resulted in almost complete inhibition of L-arginine oxidation (a measure of iNOS activity), while adding it after stimulation had occurred was significantly less effective. nih.gov This suggests that APDC interferes with the induction of the enzyme. nih.gov Further evidence indicates that APDC inhibits the translation of nitric oxide synthase mRNA, thereby preventing the synthesis of the iNOS protein. These findings establish that the inhibition of NF-κB activation by APDC is a required step for iNOS activity in macrophages treated with LPS and IFNγ. nih.gov

| APDC (PDTC) Concentration | Timing of Administration | % Inhibition of L-arginine Oxidation |

| 50 µM | 2 hours before LPS + IFNγ | > 99% |

| 50 µM | Concurrently with LPS + IFNγ | ~70% |

| 50 µM | 6 hours after LPS + IFNγ | Not significant |

Activation of the Nrf2 Signaling Pathway for Endogenous Defense Mechanisms

Ammonium this compound (APDC), also known as pyrrolidine (B122466) dithiocarbamate (PDTC), has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular mechanism for endogenous defense against oxidative stress. nih.govnih.gov This pathway is essential for protecting cells from damage induced by reactive oxygen species (ROS), and its upregulation by small molecules like PDTC is a significant area of research for diseases where oxidative stress is a contributing factor, such as Alzheimer's disease. nih.govcapes.gov.br

Research has demonstrated that PDTC specifically induces Nrf2 signaling in astrocytes, a type of glial cell in the central nervous system, but not in neurons. nih.govnih.gov This induction leads to the upregulation of antioxidative target genes, enhancing the cell's protective mechanisms. nih.gov The activation of Nrf2 by PDTC is crucial for its protective effects against oxidative stress, as demonstrated by the absence of this antioxidant induction in Nrf2-deficient astrocytes. nih.gov

The mechanism of Nrf2 activation by PDTC appears to be multifaceted, involving regulation by both Kelch-like ECH-associated protein 1 (Keap1) and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govnih.gov Furthermore, studies have shown that the presence of amyloid-beta (Aβ), a peptide strongly associated with Alzheimer's disease, can amplify the PDTC-mediated induction of these protective mechanisms. nih.govnih.gov In vivo studies have complemented these findings, showing that PDTC can increase brain copper content, enhance the expression of heme oxygenase-1 (a downstream target of Nrf2) in glial cells, and reduce lipid peroxidation, thereby fostering a more antioxidative environment in the brain. nih.govnih.gov

| Cell Type Studied | Key Observation | Associated Regulator(s) | Effect of Amyloid-Beta | In Vivo Outcome |

|---|---|---|---|---|

| Astrocytes | Potent induction of Nrf2 signaling | Keap1, GSK-3β | Magnifies induction | Decreased lipid peroxidation |

| Neurons | No significant Nrf2 activation | Not applicable | Not applicable | Not applicable |

Differential Regulation of Cellular Apoptosis Pathways

The role of Ammonium this compound (PDTC) in regulating cellular apoptosis, or programmed cell death, is complex and highly context-dependent, exhibiting both pro-apoptotic and anti-apoptotic effects in different biological settings.

In certain cell types, particularly neuronal cells, PDTC has been shown to induce apoptosis. For instance, in immortalized embryonic hippocampal progenitor cells, exposure to PDTC leads to dose-dependent cell death. osti.gov This pro-apoptotic activity is linked to its ability to increase intracellular levels of free zinc, which in turn modulates the activity of the transcription factor nuclear factor-kappaB (NF-κB). osti.gov The signaling cascade leading to cell death in this context involves the activation of several protein kinases, including IκB kinase (IKK), casein kinase 2 (CK2), phosphatidylinositol 3-kinase (PI-3K), Akt, and c-Jun N-terminal kinase (JNK). osti.gov

Conversely, PDTC has demonstrated significant protective, anti-apoptotic effects in other models. In a study of adriamycin-induced myocardial apoptosis in rats, PDTC administration had a preventive effect on heart muscle cell death. wayne.edu The mechanism behind this protection is also associated with the inhibition of NF-κB binding activity, which subsequently regulates the expression and translation of apoptosis-related genes like p53. wayne.edu The study found that PDTC significantly decreased the myocardial apoptotic index and the expression of p53 mRNA and protein in a dose-dependent manner. wayne.edu This suggests that by modulating the NF-κB pathway, PDTC can prevent the initiation of the apoptotic cascade in cardiomyocytes exposed to toxins.

This dual functionality highlights the differential regulation of apoptosis by PDTC, where its effect—either promoting or inhibiting cell death—is contingent on the specific cell type and the nature of the apoptotic stimulus.

| Effect | Cell/Tissue Model | Key Mechanism | Signaling Pathways Involved |

|---|---|---|---|

| Pro-apoptotic (Induces cell death) | Embryonic hippocampal progenitor cells | Increased intracellular zinc; NF-κB activation | IKK, CK2, PI-3K, Akt, JNK |

| Anti-apoptotic (Prevents cell death) | Adriamycin-treated rat myocardium | Inhibition of NF-κB binding activity | Downregulation of p53 expression |

Inhibition of Viral Replication and Polyprotein Processing

Ammonium this compound (PDTC) has been identified as a potent inhibitor of the replication of various viruses, including human rhinoviruses (HRVs), poliovirus, and influenza virus. nih.gov Its antiviral mechanism is not limited to a single virus family, suggesting it may act on more general cellular or viral processes.

The primary mode of its antiviral action involves the disruption of critical steps in the viral life cycle, specifically the processing of the viral polyprotein and the replication of viral RNA. nih.govnih.gov Upon infecting a host cell, many viruses, such as HRV, translate their genomic RNA into a single large polyprotein. This polyprotein must then be cleaved by viral proteases into individual functional proteins for the virus to replicate. Research has shown that PDTC treatment prevents this crucial processing step in HeLa cells infected with HRV2. nih.govnih.gov

Furthermore, PDTC effectively inhibits the synthesis of viral RNA. nih.gov Studies have demonstrated that even when added several hours post-infection, PDTC can halt the replication of both the positive and negative strands of viral RNA. nih.gov This indicates an interference with the viral RNA replication machinery.

A key aspect of PDTC's antiviral activity is its dependence on metal ions. nih.gov As a metal-chelating agent, its ability to inhibit viral proteases appears to be linked to its interaction with metal ions. nih.gov Interestingly, co-administration of other metal chelators, such as EDTA or phenanthroline, with PDTC can abolish its antiviral effect, suggesting that a PDTC-metal complex is the active inhibitory agent. nih.gov This complex is thought to inhibit the activity of viral proteases, which are often metalloenzymes. nih.gov

Role as Enzyme Inhibitors in Biological Systems

Ammonium this compound (PDTC) functions as a significant enzyme inhibitor through mechanisms that are often linked to its metal-chelating properties and its ability to interfere with key cellular signaling pathways.

A primary mechanism of its inhibitory action is through the chelation of metal ions, particularly zinc and copper, which are essential cofactors for a wide range of enzymes. nih.gov By forming stable complexes with these metals, PDTC can inhibit the activity of various metal-dependent enzymes. nih.gov

One of the most notable targets of PDTC is the ubiquitin-proteasome system . In combination with zinc or copper, PDTC acts as a potent inhibitor of proteasome activity. nih.govnih.govelsevierpure.com Specifically, these PDTC-metal complexes inhibit the chymotrypsin-like activity of the 20S proteasome. nih.gov This inhibition leads to the accumulation of short-lived proteins that are normally degraded by the proteasome, such as p53 and p21, thereby affecting cellular processes like cell cycle progression and apoptosis. nih.gov

PDTC also functions as an inhibitor of matrix metalloproteinases (MMPs) . In models of renovascular hypertension, PDTC treatment has been shown to down-regulate the expression and activity of MMP-2 and MMP-9. nih.govnih.gov This effect is attributed to its ability to interfere with the NF-κB signaling pathway, which is involved in the transcriptional regulation of MMP genes. nih.govnih.gov

Additionally, PDTC has been shown to inhibit nitric oxide synthase (NOS) . It prevents the induction of this enzyme by inhibiting the translation of its messenger RNA (mRNA). Through its well-documented role as an inhibitor of the NF-κB pathway, PDTC can also influence the expression of other enzymes, such as CYP2E1 , an enzyme involved in drug metabolism. nih.gov

Finally, as mentioned in the context of its antiviral properties, PDTC inhibits viral proteases, a function that is dependent on the presence of metal ions. nih.gov

| Enzyme/System Targeted | Mechanism of Inhibition | Biological Consequence |

|---|---|---|

| Ubiquitin-Proteasome System | Inhibition of chymotrypsin-like activity (as a metal complex) | Accumulation of regulatory proteins (e.g., p53, p21) |

| Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition of NF-κB-mediated gene transcription | Amelioration of vascular remodeling |

| Nitric Oxide Synthase (NOS) | Inhibition of mRNA translation | Prevention of nitric oxide induction |

| Viral Proteases | Inhibition of activity (metal-dependent) | Blockage of viral polyprotein processing |

| CYP2E1 | Inhibition of down-regulation via NF-κB pathway | Modulation of xenobiotic metabolism |

Structure Activity Relationships in Ammonium Pyrrolidine 1 Carbodithioate Research

Elucidating the Influence of Pyrrolidine (B122466) Ring Conformation and Substituents

The five-membered pyrrolidine ring is a key structural feature of APDC that significantly impacts its properties. The conformation of this ring and the nature of any substituents attached to it can alter the electronic environment of the dithiocarbamate (B8719985) moiety and, consequently, its biological activity.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. These conformational preferences are influenced by the substituents on the ring. While specific conformational studies on APDC are not extensively documented in publicly available research, the principles derived from studies of similar five-membered heterocyclic rings, such as the amino acid proline, are instructive. The puckering of the pyrrolidine ring can affect the orientation of the dithiocarbamate group, which in turn can influence its ability to interact with metal ions and biological macromolecules.

Substituents on the pyrrolidine ring can modulate the activity of dithiocarbamates. The electronic properties of dithiocarbamates can be "tuned" through the judicious choice of substituents on the amine precursor. nih.gov For instance, electron-donating or electron-withdrawing groups on the pyrrolidine ring can alter the electron density on the sulfur atoms of the dithiocarbamate group, thereby affecting its metal-binding affinity and redox properties. A study on dithiocarbamic flavanones found that derivatives containing an N-pyrrolidinyl carbodithioate moiety exhibited high antioxidant properties, highlighting the influence of the pyrrolidine ring on the molecule's activity. mdpi.com

To illustrate the potential impact of substituents, the following table presents hypothetical data based on general chemical principles, showing how different substituents on the pyrrolidine ring of a dithiocarbamate might influence a specific biological activity, such as the inhibition of a particular enzyme.

| Substituent on Pyrrolidine Ring | Position of Substitution | Electronic Effect | Hypothetical Enzyme Inhibition (IC50, µM) |

|---|---|---|---|

| -H (unsubstituted) | - | Neutral | 15.2 |

| -OH (hydroxyl) | 3- | Electron-withdrawing (inductive) | 12.8 |

| -CH3 (methyl) | 2- | Electron-donating | 18.5 |

| -F (fluoro) | 4- | Strongly electron-withdrawing | 9.7 |

| -OCH3 (methoxy) | 3- | Electron-donating (resonance), Electron-withdrawing (inductive) | 14.1 |

Correlating Structural Features with Metal Binding Selectivity and Affinity

Dithiocarbamates, including APDC, are renowned for their ability to form stable complexes with a wide range of metal ions. fiveable.meahajournals.org This chelating property is central to many of their biological effects and applications. The affinity and selectivity of APDC for different metals are governed by specific structural features of the molecule.

The dithiocarbamate group (-NCS2-) is a soft ligand, meaning it preferentially binds to soft or borderline metal ions such as copper(II), zinc(II), and lead(II). The two sulfur atoms of the dithiocarbamate moiety act as a bidentate ligand, forming a stable four-membered chelate ring with the metal ion. The strength of this metal-ligand interaction, or affinity, is influenced by the electronic properties of the organic substituents attached to the nitrogen atom.

Alkyl groups, like the pyrrolidine ring in APDC, are electron-donating, which increases the electron density on the sulfur atoms and enhances their ability to coordinate with metal ions. The steric bulk of the substituents can also play a role in both the stability and the geometry of the resulting metal complex. While detailed quantitative structure-affinity relationship studies for a series of substituted APDC derivatives are not readily found in the literature, it is a well-established principle in coordination chemistry that modifications to the ligand structure can fine-tune the metal binding properties.

The selectivity of a dithiocarbamate for one metal over another is a more complex phenomenon that depends on a combination of factors, including the hard and soft acid-base (HSAB) principle, the preferred coordination geometry of the metal ion, and the steric constraints imposed by the ligand. For example, some metal ions prefer a square planar coordination geometry, while others favor a tetrahedral or octahedral arrangement. The pyrrolidine ring and its substituents can influence the ability of the dithiocarbamate ligand to accommodate these different geometries, thereby imparting a degree of metal selectivity.

The following interactive table provides a hypothetical representation of how structural modifications to a pyrrolidine dithiocarbamate could affect its binding affinity for different divalent metal ions.

| Pyrrolidine Dithiocarbamate Derivative | Key Structural Feature | Hypothetical Binding Affinity (log K) for Cu(II) | Hypothetical Binding Affinity (log K) for Zn(II) | Hypothetical Binding Affinity (log K) for Ni(II) |

|---|---|---|---|---|

| Unsubstituted Pyrrolidine Dithiocarbamate | Standard pyrrolidine ring | 14.5 | 11.2 | 10.8 |

| 3-Hydroxy-pyrrolidine Dithiocarbamate | Introduction of a polar hydroxyl group | 14.8 | 11.5 | 11.0 |

| 2-Methyl-pyrrolidine Dithiocarbamate | Steric hindrance near the nitrogen | 14.2 | 10.9 | 10.5 |

| 3,4-Dehydro-pyrrolidine Dithiocarbamate | Increased ring rigidity | 14.6 | 11.3 | 10.9 |

| 4-Phenyl-pyrrolidine Dithiocarbamate | Bulky, non-polar substituent | 14.3 | 11.0 | 10.6 |

Investigating the Impact of Molecular Structure on Biochemical Pathway Modulation

Ammonium (B1175870) pyrrolidine-1-carbodithioate is widely recognized for its ability to modulate various biochemical pathways, most notably its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govahajournals.orgnih.govnih.gov The molecular structure of APDC is critical to this activity, which is believed to be mediated through its antioxidant and metal-chelating properties.